![molecular formula C16H17NO2S B2981423 N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide CAS No. 1421586-86-8](/img/structure/B2981423.png)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide” is a compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . Another study reported the synthesis of a compound by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide” includes a five-membered thiophene ring and a six-membered ring. It also contains a secondary amide (aliphatic), a hydroxyl group, and a secondary alcohol .Scientific Research Applications
I have conducted several searches to find specific scientific research applications for the compound N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide, also known as (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide. However, the available information does not provide a clear and detailed list of unique applications that would fulfill your request.
The search results indicate that thiophene compounds, in general, have a variety of biological activities and are of interest in fields such as medicinal chemistry and organic electronics . For example, some thiophene compounds have shown anti-inflammatory properties, serotonin antagonist activity, and potential use in Alzheimer’s treatment . Others have been studied for their optical absorption properties and potential in photoreactions .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity, particularly against escherichia coli .
Mode of Action
It is suggested that the compound may interact with its targets to induce antibacterial effects .
Result of Action
It has been suggested that the compound exhibits antibacterial activity .
properties
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNGAUHTIXZCI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.